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Compound of Interest

Compound Name: α-Ergocryptine-d3

Cat. No.: B1147346 Get Quote

This guide provides an in-depth overview of the chemical properties, synthesis, and analysis of

α-Ergocryptine-d3, a deuterated analog of the ergot alkaloid α-ergocryptine. It is intended for

researchers, scientists, and professionals in drug development who utilize isotopically labeled

compounds in their studies.

Chemical Structure and Physicochemical Properties
α-Ergocryptine-d3 is a stable isotope-labeled form of α-ergocryptine, where three hydrogen

atoms on the N-methyl group of the lysergic acid moiety have been replaced with deuterium.

This labeling makes it an ideal internal standard for quantitative mass spectrometry-based

analyses of α-ergocryptine and other related ergot alkaloids.

Table 1: Physicochemical Properties of α-Ergocryptine-d3 and α-Ergocryptine
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Property α-Ergocryptine-d3 α-Ergocryptine

CAS Number 1794783-50-8[1][2] 511-09-1[3][4]

Molecular Formula C₃₂H₃₈D₃N₅O₅[2] C₃₂H₄₁N₅O₅[3][4]

Molecular Weight 578.72 g/mol [2] 575.71 g/mol [3][4]

Monoisotopic Mass 578.33 Da 575.31076943 Da[3]

Synonyms

(5'α)-12'-Hydroxy-2'-(1-

methylethyl)-5'-(2-

methylpropyl)ergotaman-

3',6',18-trione-d3

Ergokryptine, NSC 169479

Storage 2-8°C Refrigerator
Below -20°C in non-protic

solvents[5]

XLogP3 Not available 2.7[3]

Synthesis and Preparation
The synthesis of α-ergocryptine-d3 is not extensively detailed in publicly available literature,

as it is primarily produced as a commercial reference standard. However, the general approach

involves the semi-synthesis from its non-labeled precursor, α-ergocryptine, which is isolated

from the sclerotia of the fungus Claviceps purpurea or from fermentation broths.[4]

A described method for the synthesis of a similar isotopically labeled ergot alkaloid, ¹³CD₃-

ergocryptine, provides a likely parallel methodology. This process involves the demethylation of

the parent alkaloid to produce the "nor" version, followed by remethylation using a deuterated

methylating agent, such as deuterated iodomethane (CD₃I).[6] A study on this method reported

an overall yield of up to 29.5% for ¹³CD₃-ergocryptine/-inine.[6]

The total synthesis of the core α-ergocryptine molecule has also been achieved through an

enantioefficient pathway, which involves the synthesis of (+)-lysergic acid and its subsequent

coupling with the peptide portion of the molecule.[7][8]

Biological Activity and Signaling Pathways
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α-Ergocryptine is a dopamine receptor agonist with a primary interaction at D2-type receptors.

[9] Its deuterated form, α-ergocryptine-d3, is expected to have identical pharmacological

activity. The ergot alkaloids, including α-ergocryptine, have been shown to inhibit the production

of cyclic AMP (cAMP) in cells transfected with the D2 dopamine receptor.[10]

In addition to its receptor-mediated effects, α-ergocryptine can also stimulate the release of

dopamine from central nerve endings.[9] This action appears to be largely independent of D2

receptors and extracellular calcium, suggesting a distinct mechanism of action from classical

secretagogues. The release is, however, moderately attenuated by the adrenergic antagonist

phentolamine.[9] Furthermore, the related compound dihydro-alpha-ergocryptine has been

shown to modulate voltage-gated sodium channels, which may contribute to its neuroprotective

effects.[11]
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α-Ergocryptine-d3 Mechanism of Action

Experimental Protocols: Application as an Internal
Standard
α-Ergocryptine-d3 is primarily used as an internal standard in quantitative analytical methods,

such as ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-

MS/MS), for the detection of ergot alkaloids in various matrices, including cereals and food

products.[12][13]

General Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of ergot alkaloids using a

deuterated internal standard.
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Typical Workflow for Ergot Alkaloid Analysis

Detailed Methodological Considerations
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Sample Preparation and Extraction: A modified QuEChERS (Quick, Easy, Cheap, Effective,

Rugged, and Safe) method is often employed for extraction.[5] This typically involves:

Homogenizing the sample matrix (e.g., finely milled wheat).

Adding an extraction solvent, often an acetonitrile/water mixture with additives like

ammonium carbamate.[5]

Spiking the sample with a known concentration of α-Ergocryptine-d3.

Adding salts such as magnesium sulfate and sodium chloride to induce phase separation.

Performing a cleanup step using dispersive solid-phase extraction (d-SPE) with sorbents to

remove interfering matrix components.

Chromatographic Separation: Separation is achieved using a reversed-phase UHPLC column

(e.g., C18). A gradient elution with a mobile phase consisting of an aqueous component (e.g.,

water with ammonium carbonate) and an organic component (e.g., methanol or acetonitrile) is

typically used to resolve the target alkaloids and their epimers.

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer with

an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction

Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions

are monitored for each analyte and the internal standard.

Table 2: Example UHPLC-MS/MS Method Validation Parameters for Ergot Alkaloids in Wheat

Parameter Value Range Reference

Limit of Detection (LOD) 0.1 - 0.5 µg/kg [12][14]

Limit of Quantification (LOQ) 0.17 - 2.78 µg/kg [15]

Recovery 68.3 - 119.1 % [12][13]

Matrix Effects 101 - 113 % [12][13]

Inter-day Precision (RSD) < 24 % [12][13]
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The use of α-ergocryptine-d3 as an internal standard is crucial for accurate quantification as it

co-elutes with the analyte and experiences similar matrix effects and ionization suppression or

enhancement, thus correcting for variations during sample preparation and analysis.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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